1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE
Description
The compound 1-[7-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl]ethan-1-one is a triazolothiadiazine derivative characterized by a fused triazole-thiadiazine heterocyclic core. Key structural features include:
- 3-(4-Chlorophenyl): Introduces lipophilicity, improving membrane permeability.
- 6-(4-Nitrophenyl): A strong electron-withdrawing substituent that may influence electronic distribution and bioactivity.
Synthetic routes for analogous compounds (e.g., triazolothiadiazoles) involve reactions of hydrazine-carbodithioates with hydrazonoyl chlorides or esters under basic conditions, as seen in and . The target compound’s synthesis likely follows similar mechanisms but incorporates acetyl and para-substituted aryl groups.
Properties
IUPAC Name |
1-[5-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O4S/c1-11(27)18-17(13-5-9-16(10-6-13)26(29)30)24(12(2)28)25-19(22-23-20(25)31-18)14-3-7-15(21)8-4-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQSTUKDFNLMPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)Cl)C(=O)C)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the annulation of the triazole ring on the thiadiazole moiety.
Industrial Production Methods
the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-3-(4-CHLOROPHENYL)-6-(4-NITROPHENYL)-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to form hydrogen bonds and interact with various enzymes and receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The triazolothiadiazine core in the target compound differs from triazolothiadiazoles (five-membered thiadiazole fused with triazole) by incorporating a six-membered thiadiazine ring. This structural distinction impacts:
- Conformational flexibility : Thiadiazine’s larger ring may allow for enhanced binding to biological targets.
- Electronic properties : Extended conjugation in the thiadiazine core could alter redox behavior compared to thiadiazoles.
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
Substituents on triazole-thiadiazine/thiadiazole derivatives critically influence biological activity:
Electron-Withdrawing Groups (EWGs)
- Comparable derivatives in (e.g., 13a–13d) show reactivity modulated by nitrophenyl groups .
- 4-Chlorophenyl : Increases lipophilicity, aiding cellular uptake. Similar chloro-substituted compounds in exhibit enhanced antimicrobial activity .
Acetyl vs. Ester Groups
- Acetyl group (target compound) : May improve metabolic stability compared to ester-containing analogs like compound 9b (), which could undergo hydrolysis .
Table 2: Substituent Impact on Key Properties
Biological Activity
The compound 1-[7-acetyl-3-(4-chlorophenyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5-yl]ethan-1-one is a novel synthetic molecule with potential therapeutic applications. Its chemical structure suggests that it may exhibit diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 441.90 g/mol. The presence of various functional groups, including a triazole and thiadiazine moiety, contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of triazolo-thiadiazines exhibit a range of biological activities including:
- Anticancer Activity : Some studies have reported significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : In vitro studies suggest effectiveness against a variety of bacterial and fungal strains.
- Neuroprotective Effects : The compound has shown potential in inhibiting enzymes related to neurodegenerative diseases.
Anticancer Activity
A study published in Pharmaceutical Research demonstrated that triazolo-thiadiazine derivatives exhibited potent anticancer activity. The compound was tested against several cancer cell lines with IC50 values indicating significant cytotoxicity. For example:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.25 |
| MCF-7 | 0.30 |
| A549 | 0.40 |
These results suggest that the compound may disrupt cellular processes critical for cancer cell survival.
Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
The results indicate that the compound possesses significant antimicrobial properties, particularly against fungal infections.
Neuroprotective Effects
Research published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are key targets in Alzheimer's disease treatment. The IC50 values for these enzymes were reported as follows:
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.31 |
| MAO-B | 0.13 |
These findings suggest that the compound could be a candidate for further development as a neuroprotective agent.
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound, leading to tumor regression in some participants.
- Case Study on Antimicrobial Resistance : A research team explored the effectiveness of the compound against antibiotic-resistant strains of bacteria, finding it effective where conventional antibiotics failed.
Q & A
Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions (e.g., solvent, catalyst) be systematically optimized?
- Methodological Answer : The synthesis of triazolothiadiazine derivatives typically involves cyclocondensation reactions. For example, hydrazonoyl chlorides and carbodithioates in ethanol with triethylamine as a catalyst yield thiadiazole derivatives under ambient conditions . To optimize conditions:
- Solvent selection : Ethanol or DMF is preferred for solubility and stability .
- Catalyst screening : Triethylamine (TEA) enhances reaction rates by neutralizing HCl byproducts .
- Temperature control : Room temperature minimizes side reactions, but elevated temperatures (50–80°C) may improve yields in stubborn cases .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Reagents | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazonoyl chloride + carbodithioate | Ethanol | TEA | 6 | 70–85 | |
| Chlorophenyl derivatives | DMF | None | 12 | 65 |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- NMR (¹H/¹³C) : Critical for confirming substituent positions (e.g., acetyl, nitro groups). Aromatic protons in the 7.0–8.5 ppm range indicate para-substituted phenyl rings .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
Q. How can stability studies be designed to assess the compound’s degradation under varying pH, temperature, and light exposure?
- Methodological Answer : Use accelerated stability testing:
- pH variation : Dissolve in buffers (pH 3–9) and monitor decomposition via HPLC at 25°C/40°C .
- Photostability : Expose to UV light (320–400 nm) for 48h and compare chromatograms pre/post exposure .
- Thermal analysis : TGA/DSC to identify melting points and decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity, binding affinity, or electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing reactivity .
- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Parameters like binding energy (ΔG) and Ki values prioritize experimental validation .
- Reaction path search : Software like GRRM or COMSOL Multiphysics identifies transition states and intermediates in synthesis pathways .
Q. What experimental designs (e.g., factorial, DoE) resolve contradictions in biological activity data across studies?
- Methodological Answer : Apply 2^k factorial design to isolate variables:
- Factors : Concentration (low/high), incubation time, cell line variability.
- Response variables : IC₅₀, cytotoxicity.
Table 2 : Example Factorial Design for Cytotoxicity Assays
| Factor | Level 1 | Level 2 |
|---|---|---|
| Concentration | 10 µM | 100 µM |
| Incubation Time | 24h | 48h |
| Cell Line | HeLa | MCF-7 |
| Analysis via ANOVA identifies significant interactions (e.g., time-dependent toxicity in HeLa cells) . |
Q. How can heterogeneous catalysis or green chemistry principles improve the sustainability of its synthesis?
- Methodological Answer :
- Catalyst screening : Test immobilized enzymes or metal-organic frameworks (MOFs) to replace hazardous reagents. For example, lipases in DMSO-free solvents reduce waste .
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C vs. 6h conventional) .
Q. What mechanistic studies (e.g., kinetic isotope effects, trapping intermediates) elucidate its role in [specific reaction name] pathways?
- Methodological Answer :
- Kinetic studies : Vary substrate concentrations and measure initial rates to derive rate laws (e.g., first-order in nitro group reduction) .
- Isotope labeling : Use ¹⁵N-labeled nitro groups to track bond cleavage via MS/MS fragmentation .
- Intermediate trapping : Quench reactions at timed intervals with cold methanol and isolate intermediates via flash chromatography .
Data Contradiction Resolution
Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across different assays?
- Methodological Answer :
- Standardize protocols : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cancer screening to ensure comparability .
- Control for assay interference : Test compound fluorescence (e.g., nitro groups may quench signals in MTT assays) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding variables .
Q. What strategies validate computational predictions of toxicity when experimental data is conflicting?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
